4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile
Description
Molecular Formula: C₁₁H₉N₃S SMILES: C1=CC(=CC=C1CC2=CN=C(S2)N)C#N InChIKey: NUWMUMONNDCDEZ-UHFFFAOYSA-N Structural Features: The compound consists of a benzonitrile moiety linked via a methyl group to a 2-amino-1,3-thiazol-5-yl ring.
Availability: The compound is listed as discontinued by suppliers like CymitQuimica and Santa Cruz Biotechnology, though it remains a key intermediate in synthetic pathways (e.g., CAS: 926253-88-5) .
Properties
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-6-9-3-1-8(2-4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWMUMONNDCDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile typically involves the following steps:
Formation of 2-Amino-1,3-thiazole: This can be achieved by the reaction of thiourea with α-haloketones under basic conditions.
Alkylation: The 2-amino-1,3-thiazole is then alkylated using a suitable benzyl halide to introduce the benzonitrile group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₁H₉N₃S
- Molecular Weight : Approximately 251.74 g/mol
- SMILES Notation : C1=CC(=CC=C1CC2=CN=C(S2)N)C#N
Anti-Diabetic Properties
Research indicates that 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile exhibits potential anti-diabetic effects. The compound interacts with enzymes involved in glucose metabolism, which is crucial for managing diabetes and related metabolic disorders. Studies have shown that derivatives of this compound can enhance insulin sensitivity and lower blood glucose levels in preclinical models .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Its derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably:
- Bacterial Activity : Compounds derived from this compound have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Fungal Activity : Antifungal tests indicated that certain derivatives are effective against Candida albicans and Aspergillus niger, highlighting their potential use in treating fungal infections .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study published by MDPI, researchers synthesized several thiazole derivatives including this compound. The compounds were subjected to antimicrobial testing using the tube dilution method, revealing potent activity against multiple microbial strains. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 25 | E. coli |
| Compound C | 30 | C. albicans |
Case Study 2: Anti-Diabetic Effects
Another investigation highlighted the anti-diabetic potential of thiazole derivatives, including those based on this compound. The study reported that these compounds improved insulin sensitivity in diabetic models and suggested mechanisms involving modulation of glucose transporters .
Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of thiazole-based compounds. Certain analogues demonstrated significant protective effects in seizure models, suggesting a broader therapeutic potential for neurological disorders .
Anticancer Potential
The anticancer activity of thiazole derivatives has been documented, with some compounds exhibiting selective cytotoxicity against various cancer cell lines. The presence of specific substituents on the thiazole ring was linked to enhanced effectiveness against cancer cells .
Mechanism of Action
The mechanism of action of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzonitrile group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
- Molecular Weight: The target compound (215.27 g/mol) is lighter than its thiazolidinone analog (246.29 g/mol), impacting solubility and bioavailability .
- Functional Groups: The amino group in the target compound enhances hydrogen bonding compared to nitro or carboxamide groups in analogs, influencing target selectivity .
Biological Activity
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile, a compound characterized by its thiazole and benzonitrile moieties, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, including its anticancer, anticonvulsant, and antimicrobial properties, supported by recent studies and findings.
- Molecular Formula : C11H10N3S
- Molecular Weight : 215.27 g/mol
- CAS Number : 926253-88-5
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.73 |
| MDA-MB-231 (Breast) | 12.15 |
| HepG2 (Liver) | <10 |
The compound's mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC50 value of 0.093 µM, indicating a strong potential for anti-breast cancer therapy compared to standard treatments like Sorafenib (IC50 = 0.059 µM) . Additionally, it has been shown to induce apoptosis and necrosis in MCF-7 cells while causing cell cycle arrest at the G1 phase .
Anticonvulsant Activity
This compound has also been evaluated for its anticonvulsant properties. In picrotoxin-induced convulsion models, derivatives of this compound have demonstrated significant anticonvulsant effects:
| Compound | Median Effective Dose (mg/kg) |
|---|---|
| 4a | 24.38 |
| 4b | 88.23 |
These results suggest that modifications in the thiazole structure can enhance anticonvulsant efficacy .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds similar to this compound have been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.01 mM |
| Escherichia coli | 3.92 mM |
| Candida albicans | 4.01 mM |
These findings indicate that thiazole derivatives can be effective against both bacterial and fungal strains .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural characteristics. Key observations include:
- Electron-Withdrawing Groups : The presence of groups such as Cl and Br on the phenyl ring enhances activity.
- Substituents on Thiazole Ring : Variations in substituents can significantly alter potency against specific targets.
- Hydrophobic Interactions : The binding affinity to biological targets often relies on hydrophobic contacts, which are crucial for efficacy .
Study on Anticancer Properties
A study investigating the anticancer potential of thiazole derivatives found that compounds with a methyl group at position 4 of the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines, including glioblastoma and melanoma . These findings underscore the importance of structural modifications in developing effective anticancer agents.
Study on Anticonvulsant Effects
In a comparative analysis of thiazole-based compounds for anticonvulsant activity, researchers noted that certain modifications led to significant reductions in seizure duration and frequency in animal models . This highlights the therapeutic potential of thiazole derivatives in treating epilepsy.
Q & A
What are the optimized synthetic routes for 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile, and how can reaction yields be improved?
Level: Basic
Answer: A palladium-catalyzed coupling reaction is commonly employed, as demonstrated in the synthesis of structurally similar nitrile-thiazole hybrids. For example, using 4-bromobenzonitrile and a thiazole derivative with palladium(II) acetate and potassium acetate in dimethylacetamide/water (1:1 v/v) at 115°C for 24 hours achieves moderate yields (~38%). To improve yields, consider optimizing ligand choice (e.g., phosphine ligands), adjusting solvent polarity, or employing microwave-assisted heating to reduce reaction time. Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for purification .
How can researchers address discrepancies in spectroscopic data during structural validation?
Level: Basic
Answer: Combine multiple spectroscopic techniques:
- NMR : Compare aromatic proton signals (e.g., δ 8.15–8.17 ppm for benzonitrile protons ) with predicted splitting patterns.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 277 [M+1] for thiadiazole analogs ).
- IR : Validate nitrile stretches (~2220 cm⁻¹).
Contradictions may arise from impurities or tautomerism; repeat analyses under dry conditions or use deuterated solvents to suppress exchangeable protons .
What crystallographic strategies are effective for resolving the 3D structure of this compound?
Level: Advanced
Answer: Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps include:
- Growing crystals via vapor diffusion (e.g., DMSO/water mixtures).
- Collecting high-resolution data (≤1.0 Å) to resolve disorder in the thiazole-amino group.
- Applying twin refinement if data shows pseudo-merohedral twinning, a common issue in planar heterocycles. SHELXPRO can interface with density modification tools to improve phase solutions .
How can researchers analyze potential biological targets of this compound?
Level: Advanced
Answer: Computational docking (e.g., AutoDock Vina) against kinases like CDK2 is a starting point, as thiazole-nitrile hybrids often inhibit ATP-binding pockets. Validate via:
- In vitro assays : Measure IC₅₀ values against purified kinases.
- SAR studies : Modify the benzonitrile or thiazole substituents (e.g., fluorophenyl or pyridyl groups ) to assess activity changes.
- Crystallographic screening : Co-crystallize with target proteins to identify binding modes .
What methods are recommended for confirming purity and identity in the absence of vendor-provided analytical data?
Level: Basic
Answer: Implement orthogonal techniques:
- HPLC-MS : Use a C18 column with acetonitrile/water + 0.1% formic acid to detect impurities.
- Elemental Analysis : Confirm %C, %H, %N deviations ≤0.3% from theoretical values.
- Melting Point : Compare with literature values (e.g., 139.5–140°C for related thiazole derivatives ).
- TLC : Monitor reaction progress with UV-active spots .
How can salt forms (e.g., hydrochloride) of this compound be synthesized and characterized?
Level: Advanced
Answer: React the free base with HCl in anhydrous ethanol under nitrogen. Key steps:
- Titration : Use pH monitoring to ensure stoichiometric acid addition.
- Crystallization : Evaporate solvent under reduced pressure and recrystallize from ethanol/diethyl ether.
- Characterization : Confirm salt formation via Cl⁻ ion detection (ion chromatography) and shifted NMR signals (e.g., downfield amine protons) .
What computational tools are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Level: Advanced
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nitrile-thiazole methyl group reactivity).
- Hammett Constants : Predict substituent effects on reaction rates using σ values for para-substituted benzonitriles.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
How should researchers handle conflicting bioactivity data across cell lines or assays?
Level: Advanced
Answer:
- Dose-Response Curves : Repeat assays with 10-point dilutions to confirm reproducibility.
- Cytotoxicity Controls : Use MTT assays to rule out nonspecific cell death.
- Proteomic Profiling : Identify off-target interactions via kinome-wide screening.
- Metabolic Stability : Assess compound degradation in cell media using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
